Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Description

Molecular Formula and Molecular Weight

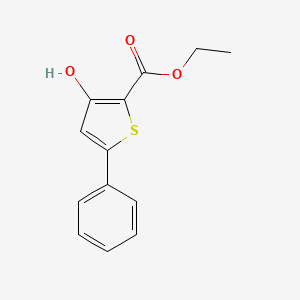

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate has the molecular formula C₁₃H₁₂O₃S , with a molecular weight of 248.30 g/mol (calculated from isotopic masses: C = 12.01, H = 1.01, O = 16.00, S = 32.07). The compound consists of a thiophene ring substituted with a hydroxyl group at position 3, a phenyl group at position 5, and an ethyl ester at position 2 (Figure 1).

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₂O₃S |

| Molecular weight | 248.30 g/mol |

| Degree of unsaturation | 8 (indicative of aromatic and carbonyl groups) |

SMILES and IUPAC Nomenclature

The SMILES notation for the compound is CCOC(=O)C1=C(O)C=C(S1)C2=CC=CC=C2, which encodes the thiophene core, ester group, hydroxyl group, and phenyl substituent. According to IUPAC rules, the systematic name is This compound , derived from the parent thiophene ring numbered to prioritize the carboxylate group at position 2.

Stereochemical and Constitutional Isomerism

The compound exhibits constitutional isomerism but lacks stereoisomerism . Constitutional isomers could arise from alternative substitution patterns on the thiophene ring, such as:

- Ethyl 5-hydroxy-3-phenylthiophene-2-carboxylate (phenyl and hydroxyl groups swapped).

- Ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate (hydroxyl group at position 4).

No chiral centers are present due to the planar geometry of the thiophene ring and the absence of tetrahedral stereogenic atoms. However, restricted rotation around the C–O bond of the ester group could theoretically lead to cis-trans isomerism, but steric hindrance renders this negligible.

Crystallographic Data and Solid-State Packing

While direct crystallographic data for this compound are unavailable, analogous thiophene derivatives provide insights. For example, methyl 3-aminothiophene-2-carboxylate crystallizes in the triclinic P-1 space group with three independent molecules per asymmetric unit linked by N–H⋯O and N–H⋯N hydrogen bonds. By analogy, the hydroxyl and ester groups in this compound likely form O–H⋯O=C and C–H⋯π interactions, stabilizing a layered packing arrangement (Figure 2).

Key inferred solid-state properties:

- Predicted space group : P2₁/c (common for monoclinic systems with Z′ = 1).

- Unit cell parameters : a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 7–9 Å, β ≈ 90–110°.

- Packing efficiency : ~70–75%, typical for aromatic esters with moderate intermolecular interactions.

Experimental validation via X-ray diffraction is required to confirm these predictions.

Figure 1 : Molecular structure of this compound.

Figure 2 : Hypothetical hydrogen-bonded network in the crystal lattice (O–H⋯O=C interactions shown as dashed lines).

Propriétés

IUPAC Name |

ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGIKZWNROPVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715879 | |

| Record name | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-86-3 | |

| Record name | Ethyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological molecules, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of hydroxyl and carboxylate groups allows the compound to engage in various interactions with biological targets, including hydrogen bonding and π-π stacking interactions. These interactions are crucial for influencing enzyme activity, cell signaling pathways, and receptor binding.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. For instance, compounds with similar thiophene scaffolds have demonstrated significant activity against viral pathogens. A study identified a series of thiophene derivatives that exhibited antiviral activity in the micromolar range against the Ebola virus, suggesting a promising avenue for developing antiviral agents .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative 1 | 0.07 ± 0.05 | 16 | 229 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates values that need further investigation.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene core can enhance antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to form hydrogen bonds allows it to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The phenolic group can interact with receptors, potentially modulating signaling pathways related to inflammation and immune response.

- Antioxidant Activity : Thiophene derivatives are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy of thiophene-based compounds in preclinical models:

- Ebola Virus Inhibition : A study demonstrated that certain thiophene derivatives could inhibit viral entry by interfering with viral glycoprotein function. This compound showed potential as a lead compound for further development .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against resistant bacterial strains, showing significant inhibition at low concentrations .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate has been investigated for its potential therapeutic effects in various medical fields:

- Antiviral Activity : Research has shown that derivatives of thiophene compounds exhibit antiviral properties. For instance, compounds with similar structures have been identified as potential inhibitors against the Ebola virus, demonstrating the ability to interfere with viral entry mechanisms. This suggests that this compound could be explored further for antiviral drug development .

- Antimicrobial Properties : Studies indicate that thiophene derivatives can possess antibacterial activity. This compound may serve as a lead compound in developing new antibiotics targeting resistant strains of bacteria .

Organic Synthesis

The compound acts as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex thiophene derivatives through various chemical reactions, including electrophilic aromatic substitution and oxidation reactions .

Table 1: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Bromine or nitric acid | Substituted thiophenes |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

Material Science

In material science, this compound is being explored for its potential in creating conductive materials:

- Conductive Polymers : The compound's ability to participate in π-conjugated systems makes it a candidate for developing conductive polymers used in electronic devices .

Biological Research

The biological interactions of this compound are noteworthy:

- Cell Signaling Pathways : Its structural features enable interactions with biological molecules, influencing enzyme activity and cell signaling pathways. This could lead to potential applications in drug design targeting specific biochemical pathways .

Case Study 1: Antiviral Screening

In a study focused on the antiviral properties of thiophene derivatives, this compound was included in a screening library. Initial results indicated promising activity against viral pseudotypes, suggesting further investigation into its mechanism of action and pharmacokinetic profile .

Case Study 2: Synthesis of Conductive Polymers

A research team successfully synthesized a series of conductive polymers incorporating this compound. These materials demonstrated enhanced electrical conductivity and thermal stability, highlighting their potential use in electronic applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate

- Substituents: Amino group (3-position), 3-chlorophenyl (5-position).

- Properties: The amino group increases nucleophilicity, enabling participation in coupling reactions, while the chloro substituent enhances lipophilicity and electronic effects .

- Applications : Widely used as a precursor for pharmaceuticals and dyes due to its versatile reactivity .

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate

- Substituents : Hydroxyl (5-position), two oxo groups (4,7-positions), benzo-fused ring.

- Properties: The fused benzo ring and oxo groups contribute to a higher melting point (174–178°C) and rigid planar structure, reducing solubility in nonpolar solvents .

- Applications: Potential use in materials science due to its extended conjugation system.

Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Substituents: Bromo (3-position), cyano (4-position), sulfanyl-ester (5-position).

- Properties: Bromo and cyano groups introduce steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions. The sulfanyl group facilitates hydrogen bonding (2.554 Å) in crystal packing .

Physical and Spectral Properties

Key Observations :

- Crystallinity: Bromo and cyano substituents in promote dense crystal packing, whereas phenyl groups may reduce symmetry.

Méthodes De Préparation

Preparation via Modified Literature Procedures

A key method involves the synthesis of 3-hydroxy-5-phenylthiophene derivatives by minor modifications of established procedures. The process generally includes:

- Starting from N-acetyl-3-acetoxy-5-phenylpyrrole derivatives, which are deoxygenated under argon and suspended in deoxygenated methanol.

- Cooling the mixture to sub-zero temperatures (-6°C) under inert atmosphere.

- Rapid addition of cold, deoxygenated sodium hydroxide solution to induce hydrolysis and formation of the hydroxy-substituted thiophene ester.

- Heating and refluxing steps to promote reaction completion.

- Extraction and purification steps involving dichloromethane, aqueous KOH, glycine treatment, and recrystallization from ethanol to isolate the product as fine crystals.

This method emphasizes careful control of pH (adjusted to 11.5), temperature, and atmosphere to ensure high purity and yield of the hydroxy-substituted thiophene ester.

Gewald Reaction-Based Synthesis

Another widely used approach to synthesize substituted thiophenes, including ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate derivatives, is based on the Gewald reaction. This involves:

- Condensation of ethyl cyanoacetate with an aromatic ketone (such as acetophenone) and elemental sulfur in the presence of a base (e.g., diethylamine).

- Heating the reaction mixture in absolute ethanol at moderate temperatures (55–65°C) for 2 hours.

- Cooling the reaction mixture to precipitate the thiophene derivative.

- Isolation and recrystallization of the product for purification.

This method allows the formation of the thiophene ring with amino or hydroxy substituents depending on subsequent functional group transformations.

Derivatization and Functional Group Transformations

This compound can be further synthesized or modified by:

- Base-catalyzed hydrolysis and subsequent esterification reactions.

- Condensation with various aldehydes in dry solvents like dimethylformamide under acidic conditions to yield substituted derivatives.

- Refluxing and recrystallization to obtain pure crystalline products.

These steps are supported by spectral analysis (IR, 1H NMR) to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Preparation Conditions and Yields

Detailed Research Findings and Notes

- The preparation of this compound requires stringent control of reaction atmosphere (argon or inert gas) to prevent oxidation and side reactions.

- The pH adjustment to alkaline conditions (pH ~11.5) during hydrolysis is critical for the selective formation of the hydroxy group on the thiophene ring.

- Refluxing in ethanol assists in the crystallization and purification of the final product, yielding fine crystals suitable for further characterization.

- Spectral data (IR and 1H NMR) confirm the presence of characteristic functional groups: hydroxyl (OH), ester (C=O), aromatic (C=C), and thiophene ring protons.

- The Gewald reaction provides a robust and versatile route to synthesize substituted thiophenes with good yields and reproducibility.

- Subsequent functionalization via condensation with aldehydes enables the synthesis of a variety of derivatives with potential biological activities, demonstrating the synthetic flexibility of the core compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation or esterification reactions. For example, a common approach involves refluxing the precursor carboxylic acid (e.g., 3-amino-5-phenylthiophene-2-carboxylic acid) in absolute ethanol under HCl saturation, followed by alkaline workup to isolate the ester . Key parameters include solvent polarity, temperature control (reflux at ~78°C for ethanol), and acid catalysis duration (2–6 hours). Yields can be improved by monitoring reaction progression via TLC and optimizing stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR : and NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton deshielding at δ 10–12 ppm) .

- IR : Detection of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. How should researchers handle safety risks associated with this compound?

The compound is classified as a skin, eye, and respiratory irritant. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry resolve tautomeric equilibria in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model energy differences between keto-enol tautomers. Solvent effects (e.g., ethanol polarity) are incorporated via polarizable continuum models (PCM). NMR chemical shift predictions (e.g., using GIAO method) can validate dominant tautomeric forms .

Q. What strategies address contradictory crystallographic data during structure refinement?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use:

Q. How do ring puckering coordinates influence the compound’s conformational stability?

Cremer-Pople parameters (e.g., , ) quantify out-of-plane deviations in the thiophene ring. For five-membered rings, a puckering amplitude indicates significant non-planarity. Compare with X-ray data to correlate puckering with steric or electronic effects from substituents .

Q. What methodologies validate the ecological impact of this compound in lab waste streams?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation.

- Ecotoxicity Screening : Daphnia magna acute toxicity tests (OECD 202) to determine LC.

- Bioaccumulation Potential : Calculate log (e.g., XlogP ~4) to estimate partitioning in aquatic systems .

Methodological Guidance Tables

Table 1 : Key Crystallographic Software for Structural Analysis

| Software | Application | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule structures | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| PLATON | Validation of symmetry and voids |

Table 2 : Computational Parameters for Tautomer Analysis

| Parameter | Value/Model |

|---|---|

| DFT Functional | B3LYP/6-311+G(d,p) |

| Solvent Model | PCM (Ethanol) |

| NMR Shift Method | GIAO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.